molecular formula C19H17F3N2O3 B2368540 N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 954615-68-0

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2368540
CAS No.: 954615-68-0
M. Wt: 378.351
InChI Key: DMSLDTSPRFLEOK-UHFFFAOYSA-N
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Description

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as PNU-282987, is a compound that belongs to the family of benzamides. It is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs) and has been widely studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Heterocyclic Nonionic X-ray Contrast Agents

Oxazolidinone derivatives have been explored for their potential use as X-ray diagnostic agents. The synthesis of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs linked to the N atom of a 4-(hydroxymethyl)-oxazolidin-2-one moiety demonstrates their application in developing contrast agents for imaging purposes. These compounds showed interesting NMR spectral features due to atropisomerism arising from hindrance to free rotation about the bonds linking the aromatic moiety to the N-containing functionalities, indicating their potential in medical imaging applications (Pillai et al., 1994).

Antibacterial Agents

A significant area of research for oxazolidinone derivatives is their application as antibacterial agents. Novel oxazolidinone analogs have been developed with enhanced activity against a variety of clinically important human pathogens. These compounds have shown promising results in vitro against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, among others, without evidence of rapid resistance development, highlighting their potential in addressing antibiotic resistance issues (Zurenko et al., 1996).

Synthesis of 2-Oxazolidinones

Oxazolidinone derivatives are also valuable in organic synthesis, particularly in the synthesis of 2-oxazolidinones. Research has been conducted on the synthesis of these compounds through oxidative carbonylation of propargylic amines using palladium catalysis in ionic liquids. This method demonstrates the versatility of oxazolidinone derivatives in synthetic chemistry, providing a pathway to synthesize valuable heterocyclic compounds with potential applications in pharmaceuticals and materials science (Mancuso et al., 2016).

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-12-6-8-13(9-7-12)24-11-14(27-18(24)26)10-23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSLDTSPRFLEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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